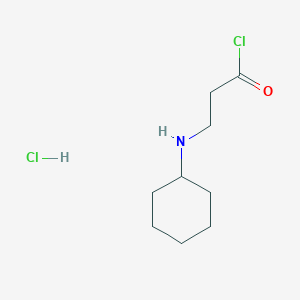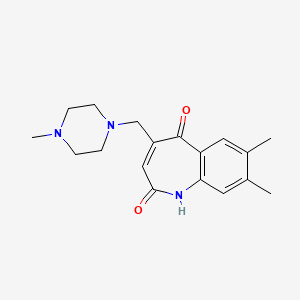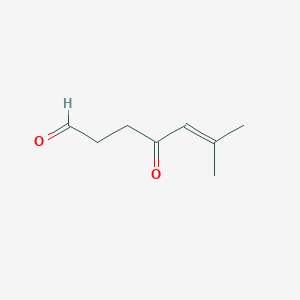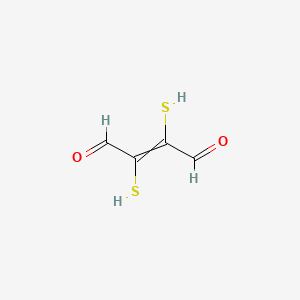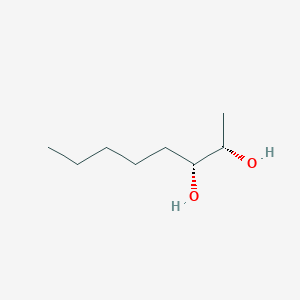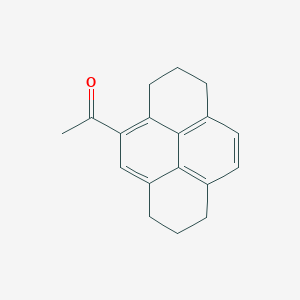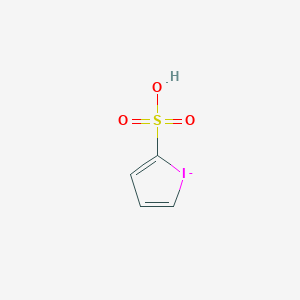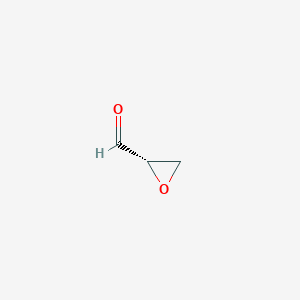
(2S)-Oxirane-2-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-Oxirane-2-carbaldehyde is an organic compound with the molecular formula C3H4O2. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is characterized by the presence of an oxirane ring (a three-membered cyclic ether) and an aldehyde functional group. The (2S) designation indicates the specific stereochemistry of the molecule, with the oxirane ring being in the S-configuration.
準備方法
Synthetic Routes and Reaction Conditions: (2S)-Oxirane-2-carbaldehyde can be synthesized through various methods. One common approach involves the epoxidation of an allylic alcohol followed by oxidation to introduce the aldehyde group. The reaction typically uses reagents such as m-chloroperbenzoic acid (m-CPBA) for the epoxidation step and pyridinium chlorochromate (PCC) for the oxidation step.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of more scalable and cost-effective methods. Catalytic processes using metal catalysts, such as titanium or molybdenum complexes, can be employed to achieve high yields and selectivity. These methods often involve milder reaction conditions and can be optimized for large-scale production.
化学反応の分析
Types of Reactions: (2S)-Oxirane-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The oxirane ring can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols open the ring to form new compounds.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, PCC
Reduction: NaBH4, LiAlH4
Substitution: Amines, thiols
Major Products:
Oxidation: Carboxylic acids
Reduction: Primary alcohols
Substitution: Various substituted oxirane derivatives
科学的研究の応用
(2S)-Oxirane-2-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of chiral molecules and complex natural products.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving epoxides and aldehydes.
Industry: this compound is used in the production of fine chemicals, agrochemicals, and materials science.
作用機序
The mechanism of action of (2S)-Oxirane-2-carbaldehyde involves its reactivity towards nucleophiles and electrophiles. The oxirane ring is highly strained and reactive, making it susceptible to nucleophilic attack. The aldehyde group can participate in various reactions, including nucleophilic addition and oxidation-reduction processes. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
類似化合物との比較
(2S)-Oxirane-2-carbaldehyde can be compared with other similar compounds, such as:
(2R)-Oxirane-2-carbaldehyde: The enantiomer of this compound, with the opposite stereochemistry.
Glycidol: An oxirane compound with a hydroxyl group instead of an aldehyde group.
Epichlorohydrin: An oxirane compound with a chlorine substituent.
Uniqueness: The uniqueness of this compound lies in its specific stereochemistry and the presence of both an oxirane ring and an aldehyde group. This combination of functional groups makes it a versatile intermediate in organic synthesis and valuable in various research applications.
特性
CAS番号 |
64821-53-0 |
|---|---|
分子式 |
C3H4O2 |
分子量 |
72.06 g/mol |
IUPAC名 |
(2S)-oxirane-2-carbaldehyde |
InChI |
InChI=1S/C3H4O2/c4-1-3-2-5-3/h1,3H,2H2/t3-/m1/s1 |
InChIキー |
IWYRWIUNAVNFPE-GSVOUGTGSA-N |
異性体SMILES |
C1[C@H](O1)C=O |
正規SMILES |
C1C(O1)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


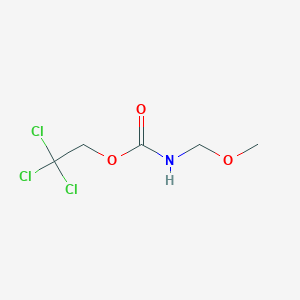
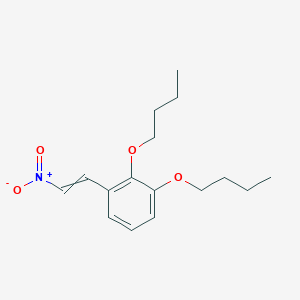
![[2-(Dimethylboranyl)prop-1-ene-1,1-diyl]bis(trimethylstannane)](/img/structure/B14479952.png)

![3H-Indolium, 2-[2-[4-(dimethylamino)phenyl]ethenyl]-1,3,3-trimethyl-, acetate](/img/structure/B14479958.png)
